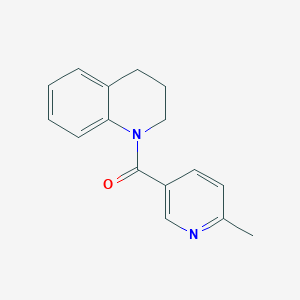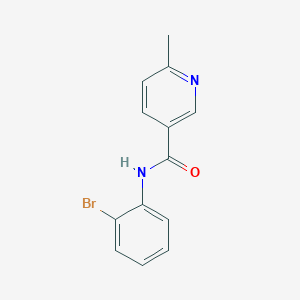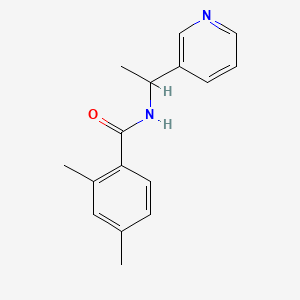
3-methyl-N-(1-pyridin-3-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-pyridin-3-ylethyl)benzamide, also known as MPB, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and has a molecular formula of C16H17N2O.
作用机制
The mechanism of action of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-methyl-N-(1-pyridin-3-ylethyl)benzamide can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, leading to the inhibition of cancer cell growth and the induction of apoptosis. 3-methyl-N-(1-pyridin-3-ylethyl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain management therapies.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-N-(1-pyridin-3-ylethyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 3-methyl-N-(1-pyridin-3-ylethyl)benzamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several potential future directions for the use of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide in scientific research. One potential direction is the development of new cancer therapies based on the inhibitory effects of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide on cancer cell growth and division. Another potential direction is the development of new pain management therapies based on the anti-inflammatory and analgesic effects of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide and its potential applications in other fields of scientific research.
合成方法
The synthesis of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is the reaction of 3-methylbenzoic acid with 1-bromo-3-pyridinylmethane in the presence of a base such as potassium carbonate. The resulting product is then treated with an amine such as methylamine to obtain 3-methyl-N-(1-pyridin-3-ylethyl)benzamide.
科学研究应用
3-methyl-N-(1-pyridin-3-ylethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-methyl-N-(1-pyridin-3-ylethyl)benzamide is in the field of cancer research. Studies have shown that 3-methyl-N-(1-pyridin-3-ylethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-methyl-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-3-6-13(9-11)15(18)17-12(2)14-7-4-8-16-10-14/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXLSWCXTDUJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-pyridin-3-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)



